ABCB1-Modulating Derivative Potency: Sub-10 μM MDR-Reversal Activity Originating from the 2-Oxo-Dihydroquinoline Scaffold
Derivatives built on the 2-oxo-1,2-dihydroquinoline-4-carboxylic acid scaffold exhibit single-digit micromolar MDR-reversal activity in ABCB1-overexpressing mouse T-lymphoma cells. Compound 2b (6-chloro derivative) showed an IC₅₀(MDR) of 9.09 μM against the multidrug-resistant (MDR) cell line, while the parent PAR cell line showed IC₅₀ > 100 μM, yielding a selectivity index (SI = IC₅₀ PAR / IC₅₀ MDR) of > 11 [1]. By contrast, the parent acid 2a (unsubstituted) showed IC₅₀ > 100 μM in both cell lines, demonstrating that the scaffold itself is non-cytotoxic but substitution at position 6 unlocks potent MDR-selective activity—a property not shared by quinoline-4-carboxylic acid derivatives lacking the 2-oxo group, which have predominantly been explored as DHODH inhibitors rather than ABCB1 modulators [2].
| Evidence Dimension | MDR-selective cytotoxicity (ABCB1-overexpressing mouse T-lymphoma cells) |
|---|---|
| Target Compound Data | Derivative 2b (6-Cl): IC₅₀ PAR > 100 μM; IC₅₀ MDR = 9.09 μM; SI > 11. Derivative 2c (6-Br): IC₅₀ MDR = 71.14 μM. Derivative 3b: IC₅₀ MDR = 19.09 μM. |
| Comparator Or Baseline | Parent acid 2a (unsubstituted 2-oxo-1,2-dihydroquinoline-4-carboxylic acid): IC₅₀ PAR > 100 μM; IC₅₀ MDR > 100 μM; SI undefined. Quinoline-4-carboxylic acid derivatives reported as DHODH inhibitors, not ABCB1 modulators. |
| Quantified Difference | 6-Cl substitution transforms the scaffold from inactive (IC₅₀ MDR > 100 μM) to active (IC₅₀ MDR 9.09 μM), representing > 10-fold improvement. The ABCB1-modulating pharmacophore is unique to the 2-oxo-dihydroquinoline series. |
| Conditions | MTT assay; parental (PAR) and ABCB1-overexpressing multidrug-resistant (MDR) mouse T-lymphoma cells; 72 h incubation. |
Why This Matters
Procurement of the parent 2-oxo-4aH-quinoline-4-carboxylic acid is the gateway to a series whose 6-halogenated derivatives achieve sub-10 μM MDR-reversal activity, a therapeutic window that quinoline-4-carboxylic acid analogs do not address, guiding scaffold selection for ABC transporter-targeted drug discovery programs.
- [1] Baba YF, et al. 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as potent modulators of ABCB1-related drug resistance of mouse T-lymphoma cells. Chemical Data Collections. 2020;29:100501. DOI: 10.1016/j.cdc.2020.100501. View Source
- [2] Strigácová J, et al. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Folia Microbiologica. 2000;45(6):505-511. DOI: 10.1007/BF02817551. PMID: 11347250. View Source
